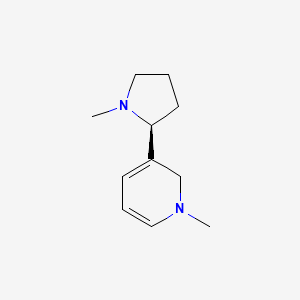
N-Methyl Nicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Nicotine is a derivative of nicotine, a naturally occurring alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is structurally similar to nicotine but features an additional methyl group attached to the nitrogen atom in the pyrrolidine ring. This modification can significantly alter its pharmacological properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Nicotine typically involves the methylation of nicotine. One common method is the reaction of nicotine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can be optimized for higher yields and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Nicotine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide. This reaction typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to nicotine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl Nicotine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nicotine and its derivatives in various chemical reactions.
Biology: Investigated for its effects on nicotinic acetylcholine receptors and its potential role in modulating neurotransmission.
Medicine: Explored for its potential therapeutic applications, including its use as a smoking cessation aid and its effects on cognitive function.
Industry: Used in the development of nicotine replacement therapies and as a precursor for the synthesis of other pharmacologically active compounds .
Mecanismo De Acción
N-Methyl Nicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous systems and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the action of acetylcholine, leading to the activation of the receptors. This activation results in the release of various neurotransmitters, including dopamine, which is associated with the compound’s stimulant and rewarding effects .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: The parent compound, widely known for its presence in tobacco and its addictive properties.
6-Methyl Nicotine: Another derivative with a methyl group attached to the pyridine ring, known for its increased potency compared to nicotine.
Nornicotine: A demethylated form of nicotine, also found in tobacco and studied for its pharmacological effects .
Uniqueness
N-Methyl Nicotine is unique due to its specific structural modification, which alters its interaction with nicotinic receptors. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to nicotine and other derivatives. For example, this compound may have a different binding affinity for various nAChR subtypes, potentially leading to distinct biological effects .
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-2H-pyridine |
InChI |
InChI=1S/C11H18N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
KDTKPIFQMSBEQC-NSHDSACASA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=CC=CN(C2)C |
SMILES canónico |
CN1CCCC1C2=CC=CN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
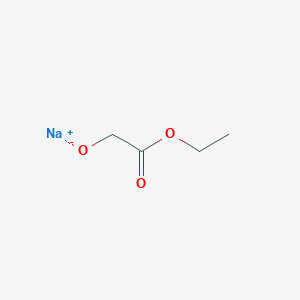


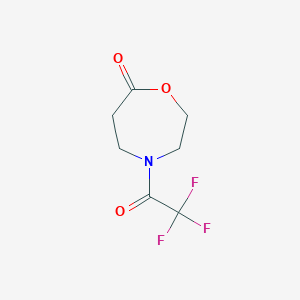
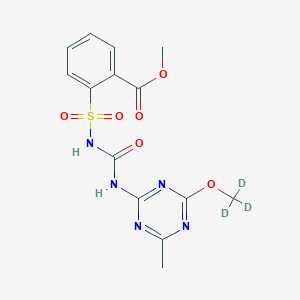
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)

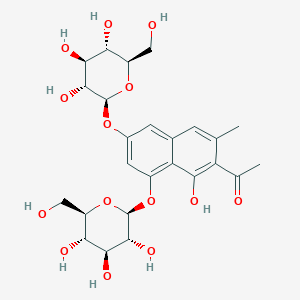

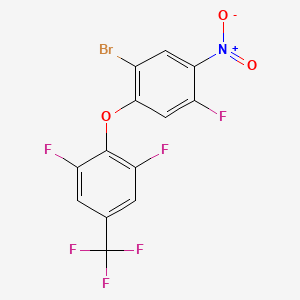
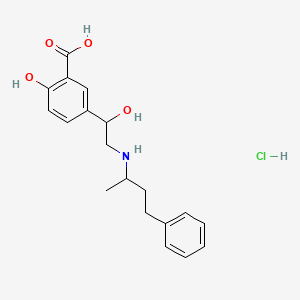
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
